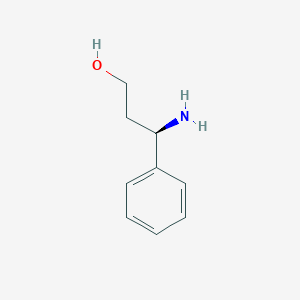

(R)-3-amino-3-phenylpropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQXIQNPMQTBGN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170564-98-4 | |

| Record name | (R)-1-Phenyl-3-propanolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-3-amino-3-phenylpropan-1-ol structural properties

An In-Depth Technical Guide to the Structural Properties of (R)-3-amino-3-phenylpropan-1-ol

Abstract

This compound is a chiral amino alcohol of significant interest in medicinal chemistry and pharmaceutical development. Its strategic value lies in its well-defined three-dimensional structure, which serves as a versatile chiral building block for the asymmetric synthesis of complex, biologically active molecules. This guide provides a comprehensive examination of the core structural properties of this compound, intended for researchers, scientists, and professionals in drug development. We will dissect its fundamental molecular identity, delve into the critical nature of its stereochemistry, and detail the analytical techniques employed for its characterization. Furthermore, this document explores its solid-state properties, including intermolecular interactions, and contextualizes its structural significance through its role in the synthesis of notable pharmaceutical agents.

Fundamental Molecular Identity

The precise identification of a molecule is the bedrock of all further scientific investigation. This compound is defined by a unique combination of a phenyl ring, a primary amine, and a primary alcohol, all arranged around a three-carbon backbone with a single stereocenter.

Nomenclature and Chemical Identifiers

For unambiguous communication and data retrieval, a standardized set of identifiers is crucial. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (3R)-3-amino-3-phenylpropan-1-ol | [1] |

| CAS Number | 170564-98-4 | [1][2] |

| Molecular Formula | C9H13NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1] |

| SMILES | C1=CC=C(C=C1)N | [1] |

| InChIKey | SEQXIQNPMQTBGN-SECBINFHSA-N | [1] |

| Synonyms | (R)-1-Phenyl-3-propanolamine, (R)-3-phenyl-beta-alaninol | [1] |

Core Structural Features

The molecule's functionality is dictated by the spatial arrangement of its constituent parts. The diagram below highlights the key functional groups and structural motifs that define its chemical behavior and utility in synthesis.

Caption: Key structural and functional components of this compound.

Stereochemistry: The Defining Characteristic

The most critical structural aspect of this molecule is its chirality. The presence of a single, defined stereocenter is the primary reason for its utility in the pharmaceutical industry, where stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.

The (R)-Configuration at the C3 Chiral Center

The designation "(R)" refers to the absolute configuration at the third carbon atom (C3), the chiral center bonded to the phenyl group, the amino group, a hydrogen atom, and the ethyl alcohol moiety. This assignment is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

-

Assign Priorities: The four groups attached to the chiral center are ranked by atomic number.

-

Priority 1: -NH2 (Nitrogen, Z=7)

-

Priority 2: -C6H5 (Carbon of the phenyl ring)

-

Priority 3: -CH2CH2OH (Carbon of the ethyl group)

-

Priority 4: -H (Hydrogen, Z=1)

-

-

Orient the Molecule: The molecule is oriented in space so that the lowest-priority group (Hydrogen) points away from the observer.

-

Determine Direction: The path from priority 1 to 2 to 3 is traced. For this molecule, the path proceeds in a clockwise direction, hence the "(R)" (from the Latin rectus for right) designation.

This specific spatial arrangement is fundamental, as it allows the molecule to act as a chiral template or be incorporated into a larger molecule to control the stereochemical outcome of subsequent synthetic steps.[3]

Significance of Enantiopurity in Drug Development

The development of single-enantiomer drugs is a cornerstone of modern pharmacology. Using an enantiomerically pure starting material like this compound is a highly efficient "chiral pool" strategy.[3] It circumvents the need for costly and often inefficient chiral resolution steps later in a synthetic pathway. For instance, structurally related chiral amino alcohols are critical precursors in the synthesis of drugs like (R)-Atomoxetine, a selective norepinephrine reuptake inhibitor, where the (S)-enantiomer is less active.[4] This underscores the necessity of starting with materials of high enantiomeric purity.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of this compound requires a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and quality assessment.

Caption: A typical workflow for the comprehensive structural characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. A patent for a related synthesis provides characteristic proton NMR data in CDCl3.[5]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.15 - 7.40 | Multiplet (m) | 5H | Aromatic protons (C6H 5) |

| ~3.86 | Triplet (t) | 1H | Methine proton (-CH (NH2)(Ph)) |

| ~3.65 | Multiplet (m) | 2H | Methylene protons (-CH2CH2 OH) |

| ~2.00 | Multiplet (m) | 2H | Methylene protons (-CHCH2 CH2OH) |

| Variable (Broad) | Singlet (br s) | 3H | Amine (-NH 2) and Hydroxyl (-OH ) protons |

-

¹³C NMR Analysis: This technique reveals the number of unique carbon environments. One would expect to see signals for the six aromatic carbons (four unique signals due to symmetry), the chiral C3 carbon, and the two aliphatic carbons of the propanol chain.

Protocol: Sample Preparation and Data Acquisition for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans and a longer relaxation delay (e.g., 2-5 seconds) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl3 at 7.26 ppm for ¹H).

-

Validation: Compare the obtained spectra with literature data or predicted spectra to confirm the molecular structure.[5][6]

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR confirms the chemical structure, it cannot distinguish between enantiomers. Chiral HPLC is the gold standard for determining the enantiomeric excess (ee), a measure of the sample's optical purity.

Protocol: General Method for Chiral HPLC Analysis

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those derivatized with cellulose or amylose) are often effective for separating amino alcohols.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often required to reduce peak tailing for basic analytes.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.5-1.0 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

Analysis: Inject the sample onto the equilibrated HPLC system. Monitor the elution profile using a UV detector, typically at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

-

Validation: To confirm peak identity, first inject a sample of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers. Then, inject the sample of interest. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100

Solid-State Structure and Intermolecular Interactions

Crystalline Properties

This compound is typically a white to off-white crystalline solid at room temperature, sometimes appearing as needles.[3][7] Its melting point is reported in the range of 70-77 °C.[7] These physical properties are governed by the way the individual molecules pack together in the crystal lattice.

Hydrogen Bonding Networks

In the solid state, molecules are connected by a network of intermolecular hydrogen bonds. Specifically, classical O-H···N and N-H···O bonds link adjacent molecules.[8][9] These interactions are not random; they form well-defined motifs, such as chains or rings, that extend into a three-dimensional supramolecular network. This extensive hydrogen bonding is responsible for the compound's solid nature and its relatively high melting point compared to non-polar analogues of similar molecular weight.

Synthesis and Application Context

The structural properties of this compound are not merely of academic interest; they are directly responsible for its role as a high-value intermediate in pharmaceutical manufacturing.

-

Role as a Chiral Building Block: The compound is a classic example of a chiral building block, where its pre-existing, well-defined stereocenter is used to introduce chirality into a target molecule.[3]

-

Synthetic Access: Enantiomerically pure this compound is typically accessed through the resolution of a racemic mixture. Effective methods include:

-

Classical Resolution: Using a chiral resolving agent, such as an enantiopure acid (e.g., tolylsulfonyl-L-proline), to form diastereomeric salts that can be separated by fractional crystallization.[3][5]

-

Enzymatic Kinetic Resolution: Utilizing enzymes like lipases that selectively acylate one enantiomer (typically the (S)-enantiomer), allowing the unreacted (R)-enantiomer to be isolated with high optical purity.[3]

-

-

Relevance in Pharmaceutical Synthesis: This molecule and its close derivatives are key intermediates in the synthesis of several drugs. It has been cited as an intermediate in the synthesis of Dapoxetine and the anti-HIV drug Maraviroc.[10]

Conclusion

This compound is a molecule whose value is defined by its precise three-dimensional structure. Its identity is confirmed through a combination of spectroscopic techniques, with NMR elucidating the atomic connectivity and chiral HPLC verifying its critical enantiopurity. The presence of a phenyl ring, a primary amine, and a primary alcohol group on a chiral scaffold enables a rich network of intermolecular hydrogen bonds in the solid state and provides the functional handles necessary for its role in asymmetric synthesis. As the pharmaceutical industry continues to prioritize the development of single-enantiomer drugs, the demand for well-characterized, enantiopure building blocks like this compound will remain robust.

References

-

Acrotein ChemBio Inc. (2016). Productdetails-(R)-3-Amino-3-phenylpropan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-AMINO-3-PHENYLPROPAN-1-OL | CAS 14593-04-5. Retrieved from [Link]

-

Fisher Scientific. (n.d.). (S)-3-Amino-3-phenylpropan-1-ol, 95%, 98% ee, Thermo Scientific™. Retrieved from [Link]

-

Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

-

Maohuan Chemical. (n.d.). 3-Amino-3-phenyl-1-propanol|14593-04-5. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.

-

ResearchGate. (n.d.). (PDF) 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). Retrieved from [Link]

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

Sources

- 1. (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Productdetails-(R)-3-Amino-3-phenylpropan-1-ol [acrotein.com]

- 3. This compound|CAS 170564-98-4 [benchchem.com]

- 4. 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical [benchchem.com]

- 5. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]

- 6. 3-AMINO-3-PHENYL-1-PROPANOL(14593-04-5) 1H NMR [m.chemicalbook.com]

- 7. 3-AMINO-3-PHENYL-1-PROPANOL CAS#: 14593-04-5 [amp.chemicalbook.com]

- 8. 3-Methylamino-3-phenylpropan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bschem.com [bschem.com]

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (R)-3-amino-3-phenylpropan-1-ol

Introduction: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is often confined to a single enantiomer, with its counterpart being inactive or, in some cases, eliciting undesirable side effects. (R)-3-amino-3-phenylpropan-1-ol, a chiral amino alcohol, stands as a critical building block and a testament to the elegance and precision required in asymmetric synthesis. Its unique structural architecture, featuring a stereogenic center bearing both a phenyl and an amino group, coupled with a primary alcohol, makes it a versatile precursor for a range of complex chiral molecules.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its characterization, synthesis, and application. It is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of this pivotal chiral intermediate.

Molecular Structure and Core Properties

The foundational attributes of this compound are summarized below, providing a snapshot of its fundamental physicochemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [1][2][3] |

| Molecular Weight | 151.21 g/mol | [1][2][3] |

| CAS Number | 170564-98-4 | [1][3] |

| Appearance | White to off-white solid, often in the form of needles. | [4] |

| Melting Point | 70-77 °C | [4] |

| Purity | Typically available at ≥97% purity. | [1] |

Solubility Profile: this compound is generally soluble in organic solvents.[5] While comprehensive quantitative data across a wide range of solvents is not extensively published, its solubility in methanol is well-established.[5]

Structural Representation:

Caption: General workflow for the synthesis of racemic 3-amino-3-phenylpropan-1-ol.

Chiral Resolution Protocol

The separation of the racemic mixture into its constituent enantiomers is most effectively achieved through the formation of diastereomeric salts using a chiral resolving agent. (+)-Dibenzoyl-D-tartaric acid is a commonly used and effective resolving agent for racemic amines. [6] Step-by-Step Methodology:

-

Salt Formation:

-

Dissolve the racemic 3-amino-3-phenylpropan-1-ol in a suitable solvent, such as a mixture of dichloromethane and methanol.

-

In a separate flask, dissolve an equimolar amount of (+)-dibenzoyl-D-tartaric acid in the same solvent system, with gentle heating if necessary.

-

Slowly add the amine solution to the stirred solution of the chiral acid at room temperature.

-

-

Crystallization:

-

Allow the resulting mixture to stir at room temperature to induce crystallization of one of the diastereomeric salts. The choice of solvent is critical here, as the differential solubility of the diastereomers is the basis for the separation.

-

Cooling the mixture may enhance crystallization.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystallized diastereomeric salt by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the other diastereomer.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in water.

-

Add a strong base, such as 50% sodium hydroxide solution, until the pH is greater than 12 to deprotonate the amine. [6] * Extract the liberated this compound with an organic solvent like dichloromethane or diethyl ether. [6] * Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure amine.

-

-

Determination of Enantiomeric Excess (ee):

-

The enantiomeric purity of the final product should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by ¹H NMR spectroscopy using a chiral solvating agent. [5]

-

Applications in Drug Development: A Chiral Keystone

The primary application of this compound is as a chiral building block in the synthesis of pharmaceuticals. Its most notable use is in the synthesis of the selective serotonin reuptake inhibitor (SSRI), (S)-Fluoxetine.

Synthesis of (S)-Fluoxetine

The synthesis of (S)-Fluoxetine from this compound involves a two-step process: N-methylation followed by a nucleophilic aromatic substitution reaction.

Caption: Synthetic pathway to (S)-Fluoxetine from this compound.

Conclusion: An Indispensable Tool for Asymmetric Synthesis

This compound is more than just a chemical compound; it is a strategic tool that empowers chemists to construct complex, enantiomerically pure molecules with precision and efficiency. Its well-defined stereochemistry and versatile functional groups make it an indispensable precursor in the synthesis of high-value pharmaceutical agents. A thorough understanding of its physical and chemical properties, coupled with robust protocols for its synthesis and characterization, is essential for leveraging its full potential in drug discovery and development. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of asymmetric synthesis.

References

-

Acrotein ChemBio Inc. Productdetails-(R)-3-Amino-3-phenylpropan-1-ol. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). [Link]

-

Chemical Society Reviews. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. [Link]

-

National Center for Biotechnology Information. Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine. [Link]

-

Eureka | Patsnap. 3- methylamino-1-phenylpropanol preparation method. [Link]

-

PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

-

ResearchGate. 3-Methylamino-3-phenylpropan-1-ol. [Link]

-

National Center for Biotechnology Information. phenylalaninol, (R)- | C9H13NO | CID 853475. [Link]

-

Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

-

Matrix Fine Chemicals. 3-AMINO-3-PHENYLPROPAN-1-OL | CAS 14593-04-5. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

ChemRxiv. Chiral amino alcohols via catalytic enantioselective Petasis borono-Mannich reactions. [Link]

-

NIST WebBook. 3-Phenylpropanol. [Link]

-

SpectraBase. D,L-2-amino-3-phenyl-1-propanol - Optional[13C NMR] - Spectrum. [Link]

-

ACS Figshare. Study on the Resolution Effect of Chiral Separation of Finerenone Using Different d‑Tartaric Acid Derivatives. [Link]

- Google Patents. US10562879B2 - Method for preparing thienyl alanine having optical activity.

-

MDPI. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

-

AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

National Center for Biotechnology Information. (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram. [Link]

-

Moodle@Units. Biocatalysis in organic synthesis: Production of enantiomerically pure amino acids, drugs, aromas and building blocks. [Link]

Sources

- 1. 3-Methylamino-3-phenylpropan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-AMINO-3-PHENYLPROPAN-1-OL | CAS 14593-04-5 [matrix-fine-chemicals.com]

- 3. (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-3-phenyl-1-propanol, 94% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound|CAS 170564-98-4 [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Cornerstone of Chiral Pharmaceuticals: An In-depth Technical Guide to (R)-3-amino-3-phenylpropan-1-ol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(R)-3-amino-3-phenylpropan-1-ol, registered under CAS number 170564-98-4, is a chiral amino alcohol of paramount importance in contemporary medicinal chemistry. Its stereochemically defined structure serves as a pivotal building block in the synthesis of several notable pharmaceuticals, including the norepinephrine reuptake inhibitor (NRI) Atomoxetine.[1] This technical guide provides a comprehensive exploration of this compound, encompassing its physicochemical properties, stereoselective synthetic methodologies, rigorous analytical characterization, and applications in drug development. The ensuing discussion is tailored for an audience of researchers and professionals, emphasizing the practical causality behind experimental choices and providing validated protocols for laboratory application.

Introduction: The Significance of Chirality in γ-Amino Alcohols

Chiral γ-amino alcohols are a distinguished class of organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[2][3] The precise three-dimensional arrangement of the amine and alcohol functionalities is frequently critical for selective interaction with biological targets such as enzymes and receptors. This molecular recognition underpins the therapeutic efficacy and safety profile of a multitude of drugs.[2] Consequently, the development of efficient and highly stereoselective synthetic routes to enantiomerically pure γ-amino alcohols like this compound remains a subject of intensive research and industrial significance. This compound, with its sp³-rich chiral scaffold, is a prime example of a fragment that can be elaborated into complex and biologically active molecules.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its identification, quality control, and handling in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 170564-98-4 | [4] |

| Molecular Formula | C₉H₁₃NO | [4] |

| Molecular Weight | 151.21 g/mol | [4] |

| Appearance | White to off-white solid or powder | [5] |

| Melting Point | 77 °C | [6] |

| Specific Rotation ([α]D) | +21.0 to +25.0 deg (c=1, CHCl₃) | [7] |

| Storage Conditions | Refrigerated (0-10°C), under inert gas, hygroscopic and heat-sensitive | [7][8] |

Spectroscopic Data:

While comprehensive spectral data for the specific (R)-enantiomer is not extensively published, the following provides characteristic spectroscopic features based on analysis of the racemic mixture and related structures.

-

¹H NMR (CDCl₃, predicted): δ 1.70–1.90 (m, 2H, -CH₂-), 2.90 (m, 2H, N-CH₂-), 4.95 (m, 1H, CH-OH), 7.22–7.40 (m, 5H, Ar-H).[1]

-

¹³C NMR (predicted): The carbon skeleton can be unambiguously confirmed, with key predicted shifts around δ 53 (CH-Ph), δ 40 (CH₂), and δ 60 (CH₂-OH).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic broad absorption bands for the O-H and N-H stretching vibrations, typically in the range of 3200-3600 cm⁻¹.

Stereoselective Synthesis Methodologies

The enantioselective synthesis of this compound is a critical step in its utilization for pharmaceutical applications. Several strategies have been developed to achieve high enantiomeric purity.

Asymmetric Reduction of 3-Amino-1-phenylpropan-1-one

A highly effective and convergent approach involves the asymmetric reduction of the prochiral ketone, 3-amino-1-phenylpropan-1-one. This method leverages chiral catalysts to stereoselectively deliver a hydride to the carbonyl group, yielding the desired (R)-alcohol.

Caption: Asymmetric reduction of a prochiral ketone to this compound.

Experimental Protocol: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

This protocol describes a well-established method for achieving high enantioselectivity in the reduction of aminoketones.[9]

-

Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the (R)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) (0.1 eq) in anhydrous tetrahydrofuran (THF).

-

Borane Addition: Cool the solution to -20 °C in a cryocool bath. Slowly add a borane complex solution (e.g., Borane-dimethyl sulfide or Borane-THF complex) (1.1 eq) to the catalyst solution and stir for 10-15 minutes to allow for the formation of the active catalyst complex.[1][9]

-

Substrate Addition: In a separate flask, dissolve 3-amino-1-phenylpropan-1-one hydrochloride (1.0 eq) in a minimal amount of anhydrous THF. Neutralize with a suitable base (e.g., triethylamine) if starting from the salt, and filter off the resulting salt. Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.[9]

-

Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the disappearance of the starting ketone.[1]

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.[9]

Chiral Resolution of Racemic 3-Amino-3-phenylpropan-1-ol

An alternative strategy involves the preparation of the racemic amino alcohol followed by resolution of the enantiomers.

3.2.1. Diastereomeric Salt Formation

This classical resolution technique exploits the different physical properties of diastereomers.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

The process involves reacting the racemic amino alcohol with a chiral acid, such as tartaric acid, to form a mixture of diastereomeric salts.[2] Due to their different solubilities, one salt will preferentially crystallize, allowing for separation by fractional crystallization.[2] Subsequent basification of the separated diastereomeric salt liberates the enantiomerically enriched amine.

3.2.2. Enzyme-Mediated Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective alternative. Lipases are commonly employed to catalyze the enantioselective acylation of one enantiomer, leaving the other unreacted.[2] The unreacted (R)-enantiomer can then be separated from the acylated (S)-enantiomer by standard chromatographic methods.[2]

Analytical Characterization and Quality Control

Rigorous analytical methods are essential to confirm the identity, purity, and enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.[2][10] The separation is achieved using a chiral stationary phase (CSP) that exhibits differential interactions with the two enantiomers.[2]

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates, is often effective for the separation of chiral amines and amino alcohols.[11]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of hexane and 2-propanol is typically employed. The exact ratio (e.g., 10-30% 2-propanol in hexane) should be optimized to achieve baseline separation.[11]

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[11]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is generally used.[11]

The differential retention times of the (R) and (S) enantiomers allow for their quantification and the calculation of the enantiomeric excess.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of several pharmaceuticals. Its primary application is in the production of (R)-Atomoxetine, a selective norepinephrine reuptake inhibitor used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][12] The stereochemistry of the starting material is crucial, as the (R)-enantiomer of Atomoxetine is significantly more potent than its (S)-counterpart.[12]

Caption: Synthetic pathway from this compound to (R)-Atomoxetine.

The synthesis of Atomoxetine from this compound typically involves N-methylation followed by an ether formation reaction with 2-fluorotoluene.[12][13]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[4]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][10]

Conclusion

This compound is a fundamentally important chiral building block with significant applications in the pharmaceutical industry. Its value is intrinsically linked to the stereoselective synthesis of high-value active pharmaceutical ingredients. A comprehensive understanding of its properties, synthesis, and analysis, as outlined in this guide, is essential for researchers and professionals engaged in the field of drug discovery and development. The methodologies described herein provide a robust framework for the preparation and quality control of this critical chiral intermediate.

References

-

PubChem. (n.d.). (R)-1-Phenyl-3-propanolamine. Retrieved from [Link]

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

- Google Patents. (n.d.). US20110319664A1 - Method for preparing atomoxetine.

-

PubChem. (n.d.). phenylalaninol, (R)-. Retrieved from [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

-

ACS Publications. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Retrieved from [Link]

- Google Patents. (n.d.). KR100965833B1 - Method for preparing atomoxetine and (R) -nisoxetine.

-

Quick Company. (n.d.). ''An Improved Process For The Preparation Of 3 Aryloxy 3 Phenylpropyl Amine And Salt Thereof''. Retrieved from [Link]

-

MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]

-

PubMed. (n.d.). Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis. Retrieved from [Link]

-

Acrotein ChemBio Inc. (n.d.). Productdetails-(R)-3-Amino-3-phenylpropan-1-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound|CAS 170564-98-4 [benchchem.com]

- 3. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 4. (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Productdetails-(R)-3-Amino-3-phenylpropan-1-ol [acrotein.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]

- 13. ''An Improved Process For The Preparation Of 3 Aryloxy 3 Phenylpropyl [quickcompany.in]

The Pivotal Role of (R)-3-amino-3-phenylpropan-1-ol in Stereochemistry: A Guide to Synthesis and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-amino-3-phenylpropan-1-ol is a chiral amino alcohol that has emerged as a cornerstone in modern stereoselective synthesis. Its significance is most pronounced in the pharmaceutical industry, where it serves not as a transient chiral auxiliary, but as a fundamental chiral building block. This guide provides an in-depth analysis of its role, detailing the primary strategies for its enantioselective synthesis and resolution. We will explore the mechanistic principles behind diastereomeric salt formation, enzymatic kinetic resolution, and asymmetric ketone reduction. The core of this document is dedicated to its principal application within the "chiral pool" strategy, exemplified by its critical role in the industrial synthesis of high-profile drugs like (S)-Fluoxetine. By synthesizing field-proven insights with established protocols, this guide aims to equip researchers and drug development professionals with a comprehensive understanding of how to leverage the inherent stereochemistry of this compound for the efficient construction of complex, enantiomerically pure molecules.

Introduction to this compound

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 170564-98-4, is an organic compound featuring a phenyl group and two functional groups—an amine and a primary alcohol—attached to a propane backbone.[1][2] The key to its utility lies in the stereocenter at the C3 position, which bears the amino and phenyl groups in a specific (R)-configuration. This well-defined three-dimensional arrangement is the foundation of its role in stereochemistry.[3]

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [2] |

| Appearance | Off-white solid / White to Almost white powder | [4] |

| Melting Point | 70°C to 77°C | |

| IUPAC Name | (3R)-3-amino-3-phenylpropan-1-ol | [2] |

The Significance of Enantiopurity in Drug Development

In pharmaceutical science, the stereochemistry of a drug molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer). The ability to synthesize a single, desired enantiomer is therefore a critical requirement in modern drug development. Chiral molecules like this compound are invaluable because they provide a direct route to this enantiopurity.

A Strategic Chiral Building Block

The utility of a chiral molecule in synthesis can be broadly categorized. While some molecules act as chiral auxiliaries—temporarily attached to a substrate to direct the stereochemical outcome of a reaction before being cleaved—this is not the primary role of this compound.[3][5] Instead, it functions as a chiral building block or intermediate.[5] This means its inherent, enantiomerically pure stereocenter is directly incorporated into the final molecular structure of the target compound. This approach, often called "chiral pool" synthesis, is an efficient strategy for creating complex chiral molecules by starting with readily available, enantiopure materials.[3][6]

Stereoselective Synthesis and Resolution Strategies

Accessing enantiomerically pure this compound is the first critical step. Several robust methods have been developed, each with its own advantages depending on the scale and desired purity.

Method 1: Chiral Resolution via Diastereomeric Salt Formation

This classical technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture of 3-amino-3-phenylpropan-1-ol with a single enantiomer of a chiral acid, two diastereomeric salts are formed.[3] These salts possess different solubilities, allowing one to be selectively crystallized from the solution.

The causality behind this choice is rooted in thermodynamics. The crystal lattice energy of the less soluble diastereomeric salt is more favorable, causing it to precipitate upon cooling, effectively separating it from its more soluble counterpart.

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

Protocol 2.1.1: Resolution with Tolylsulfonyl-L-proline (Tos-L-Pro-OH) [7]

-

Salt Formation: Dissolve racemic 3-amino-3-phenylpropan-1-ol (1 equivalent) and Tos-L-Pro-OH (1 equivalent) in a suitable solvent mixture, such as ethyl acetate and methanol. Stir at room temperature for several hours to ensure complete salt formation.

-

Crystallization: Cool the solution to 0°C and allow it to stand for 24 hours. The less soluble diastereomeric salt of this compound will preferentially crystallize.

-

Isolation & Purification: Filter the resulting crystals. To enhance diastereomeric purity, recrystallize the solid from the same solvent mixture multiple times.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in an aqueous acid solution (e.g., 6N HCl). Wash with an organic solvent like ethyl acetate to remove any residual chiral acid.

-

Final Step: Adjust the aqueous layer to a pH of 12 with a base (e.g., 4N NaOH). This neutralizes the acid and liberates the free this compound.

-

Extraction: Extract the free amine into an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate under reduced pressure to yield the pure (R)-enantiomer.

Method 2: Enzymatic Kinetic Resolution

This strategy exploits the high enantioselectivity of enzymes, particularly lipases. In the presence of an acylating agent, a lipase will selectively catalyze the acylation of one enantiomer over the other.[3] For 3-amino-3-phenylpropan-1-ol, the (S)-enantiomer is typically acylated, leaving the desired (R)-enantiomer unreacted and allowing for separation.

The choice of enzyme and reaction conditions is critical for achieving high enantiomeric excess (ee). The self-validating nature of this protocol lies in the inherent specificity of the enzyme; a well-chosen lipase will almost exclusively react with one enantiomer.

Protocol 2.2.1: Lipase-Catalyzed Kinetic Resolution [3]

-

Reaction Setup: In a suitable organic solvent (e.g., toluene), dissolve racemic 3-amino-3-phenylpropan-1-ol.

-

Enzyme Addition: Add a lipase, such as Candida rugosa lipase.

-

Acylation: Add an acylating agent, like isopropenyl acetate, to the mixture.

-

Incubation: Stir the reaction at a controlled temperature until approximately 50% conversion is achieved (monitored by TLC or GC). This point is crucial as allowing the reaction to proceed further will decrease the enantiomeric excess of the remaining starting material.

-

Separation: Once the reaction is stopped, the acylated (S)-enantiomer and the unreacted (R)-enantiomer can be separated using standard chromatographic techniques (e.g., column chromatography) due to their different polarities. Studies have shown this method can achieve an enantiomeric excess of >96% for the (R)-enantiomer.[3]

Method 3: Asymmetric Synthesis

For industrial-scale production, asymmetric synthesis is often the most efficient and economical route. This involves converting a prochiral precursor directly into a single enantiomer product using a chiral catalyst. The most common approach for this compound is the asymmetric reduction of the corresponding prochiral ketone, 3-amino-1-phenylpropan-1-one.[8][9]

Principle of CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of ketones.[8][10] It uses a chiral oxazaborolidine catalyst, which coordinates with a reducing agent (like borane) and the ketone substrate. This coordination creates a rigid, sterically defined transition state that forces the hydride to be delivered to only one face of the carbonyl group, resulting in the formation of one specific alcohol enantiomer with high selectivity.

Caption: Generalized Mechanism for CBS-Catalyzed Asymmetric Ketone Reduction.

Protocol 2.3.1: Asymmetric Reduction using a CBS Catalyst [8]

-

Catalyst Preparation: In an anhydrous solvent (e.g., THF) under an inert atmosphere (N₂ or Ar), add the CBS catalyst (typically 5-10 mol%).

-

Reducing Agent: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or another borane source at a controlled temperature (e.g., 0°C).

-

Substrate Addition: Slowly add a solution of the prochiral ketone, 3-amino-1-phenylpropan-1-one, dissolved in THF, to the catalyst-borane mixture. The choice of which enantiomer of the CBS catalyst to use determines whether the (R) or (S) product is formed.

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Quenching: Carefully quench the reaction by the slow addition of methanol at 0°C.

-

Workup: Remove the solvent under reduced pressure. The residue can then be treated with aqueous HCl, washed, basified, and extracted with an organic solvent to isolate the enantiomerically enriched amino alcohol.

Core Application: A Chiral Building Block in Asymmetric Synthesis

The primary value of this compound is realized when its inherent chirality is transferred to a more complex molecule in a multi-step synthesis.

Case Study: Industrial Synthesis of (S)-Fluoxetine

Fluoxetine, the active ingredient in Prozac®, is a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression. The therapeutic activity resides predominantly in the (S)-enantiomer. The synthesis of (S)-Fluoxetine is a textbook example of the chiral pool strategy, where this compound serves as a key chiral intermediate.[5]

The logic of this synthetic route is highly efficient: by starting with the correct enantiomer of the precursor, the desired stereocenter is established at the very beginning, avoiding costly resolution steps later in the synthesis.

Caption: Key steps in the stereospecific synthesis of (S)-Fluoxetine.

Synthetic Pathway Description:

-

N-Methylation: The synthesis begins with the N-methylation of this compound. This is typically achieved via reductive amination (Eschweiler–Clarke reaction) using formaldehyde and formic acid, which selectively adds a methyl group to the primary amine to form (R)-3-(methylamino)-1-phenylpropan-1-ol.[5]

-

Ether Formation: The resulting secondary amino alcohol is then subjected to a Williamson ether synthesis. The hydroxyl group is deprotonated with a strong base like sodium hydride (NaH), forming an alkoxide. This nucleophile then displaces the chlorine atom from 4-chlorobenzotrifluoride. This step proceeds with inversion of configuration at the carbon bearing the hydroxyl group, but since the reaction is at the oxygen, the stereocenter at C3 remains untouched, yielding the final product, (S)-Fluoxetine.

This elegant synthesis demonstrates how the (R)-chirality of the starting material directly dictates the (S)-chirality of the final drug product. The derivative, 3-amino-1-phenylpropanol, is also a key intermediate in the synthesis of other important drugs, including Dapoxetine and the anti-HIV drug Maraviroc.[11]

Conclusion

This compound is more than just a chiral molecule; it is a strategic asset in stereoselective synthesis. Its primary and most powerful role is that of a chiral building block, allowing for the direct incorporation of a defined stereocenter into complex target molecules. While methods exist for its resolution from racemic mixtures, asymmetric synthesis via the reduction of a prochiral ketone represents the most sophisticated and industrially viable route to obtaining this compound in high enantiopurity. Its successful application in the synthesis of blockbuster drugs like (S)-Fluoxetine underscores its importance and provides a clear model for its use. For researchers and professionals in drug development, a thorough understanding of the synthesis and strategic application of this compound is essential for the efficient and effective creation of next-generation, single-enantiomer therapeutics.

References

-

Gotor-Fernández, V., et al. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. Advanced Synthesis & Catalysis. Available at: [Link]

-

Gotor-Fernández, V., et al. (2021). High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. ResearchGate. Available at: [Link]

-

Organic Reactions (2011). Enantioselective Reduction of Ketones. Organic Reactions. Available at: [Link]

-

PrepChem.com (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com. Available at: [Link]

- Google Patents (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol. Google Patents.

-

Acrotein ChemBio Inc (2016). Productdetails-(R)-3-Amino-3-phenylpropan-1-ol. Acrotein.com. Available at: [Link]

-

Wikipedia (n.d.). Enantioselective ketone reduction. Wikipedia. Available at: [Link]

-

University of Liverpool (n.d.). Enantioselective Reduction of Ketones. University of Liverpool, Department of Chemistry. Available at: [Link]

-

Maohuan Chemical (n.d.). 3-Amino-3-phenyl-1-propanol|14593-04-5. Maohuan Chemical. Available at: [Link]

- Google Patents (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.

-

Journal of the Chemical Society, Perkin Transactions 1 (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. RSC Publishing. Available at: [Link]

- Google Patents (n.d.). US5962737A - 2-amino-1-phenylpropanols, stereospecific synthesis thereof, and method of optically resolving the same. Google Patents.

-

National Institutes of Health (n.d.). Copper-Catalyzed Diastereo-, Enantio-, and (Z)-Selective Aminoallylation of Ketones through Reductive Couplings of Azatrienes for the Synthesis of Allylic 1,2-Amino Tertiary Alcohols. National Library of Medicine. Available at: [Link]

- Google Patents (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents.

-

Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

- Google Patents (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.

-

Ibrahim, M. M., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. ResearchGate. Available at: [Link]

-

PubChem (n.d.). (R)-1-Phenyl-3-propanolamine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Productdetails-(R)-3-Amino-3-phenylpropan-1-ol [acrotein.com]

- 2. (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 170564-98-4 [benchchem.com]

- 4. cphi-online.com [cphi-online.com]

- 5. benchchem.com [benchchem.com]

- 6. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 7. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]

- 10. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 11. 3-Amino-3-phenyl-1-propanol|14593-04-5-Maohuan Chemical [bschem.com]

(R)-3-Amino-3-phenylpropan-1-ol: A Cornerstone Chiral Building Block for Asymmetric Synthesis

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its therapeutic efficacy and safety. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a drug molecule. This fundamental principle has propelled the demand for enantiomerically pure compounds, with single-enantiomer drugs dominating the market.[1] (R)-3-amino-3-phenylpropan-1-ol stands as a quintessential example of a versatile chiral building block, offering a synthetically accessible and stereochemically defined scaffold for the construction of complex, high-value molecules.

This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis and application in the development of next-generation therapeutics. We will delve into the mechanistic underpinnings of its synthesis, providing not just protocols but the scientific rationale that empowers researchers to optimize and adapt these methods.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its correct identification, quality control, and successful application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [2][3] |

| Molecular Weight | 151.21 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid or powder | [5] |

| CAS Number | 170564-98-4 | [2][3] |

| Melting Point | 70-77 °C (for the racemate) | [6] |

| Specific Rotation ([α]D) | +21.0 to +25.0 deg (c=1, CHCl₃) |

Spectroscopic Characterization:

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a powerful tool for confirming the structure of the molecule. For the related racemic 3-(methylamino)-1-phenylpropan-1-ol in CDCl₃, the following characteristic shifts are observed: δ 1.70–1.90 (m, 2H, -CH₂-), 2.45 (s, 3H, N-CH₃), 2.90 (m, 2H, N-CH₂-), 4.95 (m, 1H, CH-OH), 7.22–7.40 (m, 5H, Ar-H).[7] For the non-methylated title compound, one would expect the absence of the N-CH₃ singlet and the presence of a broad singlet for the -NH₂ protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For a related compound, the following peaks were observed (CDCl₃, 125 MHz): δ 21.7, 60.6, 113.1, 114.8, 115.0, 116.6, 117.4, 122.7, 127.7, 128.8, 128.9, 129.9, 130.0, 132.0, 133.2, 134.1, 134.2, 145.3, 160.0.[8]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-amino-3-phenyl-1-propanol, the expected molecular ion peak [M]⁺ would be at an m/z of 151.[4] The fragmentation pattern would likely involve the loss of water, the amino group, or cleavage of the propanol side chain.

Strategic Synthesis of this compound: A Comparative Analysis

The efficient and stereoselective synthesis of this compound is paramount to its utility. Two primary strategies dominate the synthetic landscape: asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture.

Asymmetric Synthesis: The Elegance of Catalytic Control

The most sophisticated approach to enantiomerically pure compounds is through asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.[1] For the synthesis of this compound, the asymmetric hydrogenation of the corresponding β-aminoketone is a highly effective method.

The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand.[8][9] The C₂ symmetry of the BINAP ligand creates a chiral environment around the ruthenium center, which dictates the facial selectivity of hydride delivery to the ketone.

The catalytic cycle begins with the activation of the Ru-BINAP precatalyst with hydrogen. The β-aminoketone substrate then coordinates to the chiral catalyst. The stereochemical outcome is determined by the sterically less hindered approach of the ketone to the ruthenium hydride, a transition state that is favored due to the specific arrangement of the phenyl groups on the BINAP ligand. Subsequent hydride transfer and release of the chiral amino alcohol product regenerates the catalyst for the next cycle.

Caption: Simplified catalytic cycle of Noyori asymmetric hydrogenation.

This protocol is a representative procedure based on established methods for the asymmetric hydrogenation of β-aminoketones using a Ru-BINAP catalyst.

Materials:

-

3-Amino-1-phenylpropan-1-one hydrochloride

-

[RuCl₂((R)-BINAP)] catalyst

-

Ethanol (anhydrous)

-

Hydrogen gas (high purity)

-

High-pressure autoclave

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl₂((R)-BINAP)] (0.1 mol%).[8] Anhydrous ethanol is added, and the solution is degassed.

-

Reaction Setup: The catalyst solution is transferred to a glass liner within a high-pressure autoclave. 3-Amino-1-phenylpropan-1-one hydrochloride (1.0 eq) is added.

-

Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-100 atm). The reaction is stirred at a controlled temperature (e.g., 30-80 °C) for a specified time (e.g., 6-24 hours), monitored by TLC or HPLC.

-

Work-up: After cooling and careful depressurization, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the hydrochloride salt, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Table 2: Expected Performance of Asymmetric Hydrogenation

| Parameter | Typical Value |

| Yield | >90% |

| Enantiomeric Excess (ee) | >95% |

Chiral Resolution: The Classical Approach

When racemic 3-amino-3-phenylpropan-1-ol is treated with an enantiomerically pure form of tartaric acid, such as L-(+)-tartaric acid, two diastereomeric salts are formed: [(R)-amine·(L)-tartrate] and [(S)-amine·(L)-tartrate]. Due to their different three-dimensional structures, these salts exhibit different crystal lattice energies and solubilities in a given solvent. By carefully selecting the solvent system, one of the diastereomeric salts will preferentially crystallize, allowing for its separation by filtration. The enantiomerically pure amine is then liberated from the salt by treatment with a base.

Caption: Synthesis and application of a chiral oxazolidinone auxiliary.

Conclusion: An Indispensable Tool for the Synthetic Chemist

This compound embodies the principles of modern asymmetric synthesis. Its value lies not only in its own stereochemically defined structure but also in its versatility as a precursor to other chiral entities. The choice between asymmetric synthesis and chiral resolution for its preparation will depend on factors such as scale, cost, and available equipment, but both routes provide access to this crucial building block. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like this compound in the chemist's toolbox will only increase, enabling the creation of more effective and safer medicines for the future.

References

-

The Royal Society of Chemistry. (2014). Supporting Information for Silver-Catalyzed Cyclization of 2-Pyridyl Alkynyl Carbinols with Isocyanides: Divergent Synthesis of Indolizines and Pyrroles. Retrieved from [Link]

-

Reddy, B. V. S., et al. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, 16(15), 4016–4019. Available at: [Link]

-

Abell, A. D., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. AURA - University of Aberdeen. Available at: [Link]

-

NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

-

Maohuan Chemical. (n.d.). 3-Amino-3-phenyl-1-propanol|14593-04-5. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, 35-40. Available at: [Link]

-

Wang, C., et al. (2014). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry, 79(13), 6317–6325. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanol, 3-amino-3-phenyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

-

Acrotein ChemBio Inc. (n.d.). Productdetails-(R)-3-Amino-3-phenylpropan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-Phenyl-3-propanolamine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). 3- methylamino-1-phenylpropanol preparation method. Retrieved from [Link]

-

Terada, M. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Retrieved from [Link]

-

Beilstein-Institut. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry, 20, 1028–1052. Available at: [Link]

-

Organic Syntheses. (n.d.). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Retrieved from [Link]

- Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Wiley.

-

NIST. (n.d.). 3-Phenylpropanol. Retrieved from [Link]

-

mzCloud. (2015). L(-)-2-Amino-3-phenyl-1-propanol. Retrieved from [Link]

-

Maohuan Chemical. (n.d.). 3-Amino-3-phenyl-1-propanol|14593-04-5. Retrieved from [Link]

-

Frey, W., et al. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2957. Available at: [Link]

-

Fernandez-Alvaro, E., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 10(10), 1135. Available at: [Link]

Sources

- 1. NP-MRD: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000760) [np-mrd.org]

- 2. Productdetails-(R)-3-Amino-3-phenylpropan-1-ol [acrotein.com]

- 3. (R)-1-Phenyl-3-propanolamine | C9H13NO | CID 7016858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 11. hmdb.ca [hmdb.ca]

The Architecture of Asymmetry: A Technical Guide to the Discovery and History of Chiral Amino Alcohols

Abstract

Chiral amino alcohols are a cornerstone of modern organic chemistry and pharmaceutical science. Their intrinsic stereochemistry is fundamental to their biological activity, making them indispensable structural motifs in a vast array of therapeutics, from beta-blockers to antiviral agents. This guide provides a comprehensive exploration of the seminal discoveries and the evolution of synthetic strategies for producing enantiomerically pure amino alcohols. We will traverse the historical landscape, from the initial isolation of naturally occurring amino alcohols to the development of sophisticated catalytic asymmetric transformations that define the state-of-the-art. This document details the core synthetic methodologies, including chiral pool synthesis, substrate-controlled methods, and catalyst-controlled enantioselective reactions. Key mechanistic principles, detailed experimental protocols for foundational reactions, and quantitative data on their efficiency and stereoselectivity are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this critical class of molecules.

The Dawn of Chirality in Amino Alcohols: Early Discoveries and the Chiral Pool

This reliance on nature's stereochemical precision gave rise to the first major strategy for obtaining enantiopure amino alcohols: Chiral Pool Synthesis . This approach leverages readily available, inexpensive, and enantiomerically pure starting materials, primarily natural α-amino acids.[8] The concept is elegantly simple: the stereocenter of the amino acid is preserved during the chemical transformation. The most direct application of this is the reduction of the carboxylic acid moiety of an N-protected amino acid to an alcohol, yielding the corresponding 1,2-amino alcohol.

The primary advantage of this method is the guaranteed high enantiopurity of the product, directly inherited from the starting material. However, its significant limitation is the restricted structural diversity, as the accessible side chains are largely confined to those of the 20 proteinogenic amino acids.[8]

Diagram 1: The Chiral Pool Approach

Caption: Workflow of Chiral Pool Synthesis of Amino Alcohols.

The Rise of Asymmetric Synthesis: From Resolution to Catalysis

While the chiral pool provided a reliable source of specific amino alcohols, the demand for novel structures necessitated the development of methods to create chirality where none existed. The earliest approaches relied on the synthesis of racemic amino alcohols followed by resolution , a process of separating the enantiomers. This was often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, which could then be separated by crystallization.[9] However, this method is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.

The true revolution in the field was the advent of asymmetric synthesis , which aims to directly produce one enantiomer in excess over the other. This paradigm shift moved the focus from separating stereoisomers to selectively creating them.

Substrate-Controlled Asymmetric Synthesis

Early asymmetric syntheses often relied on the presence of a chiral auxiliary—a chiral moiety temporarily attached to the substrate to direct the stereochemical outcome of a reaction. While effective, these methods require additional steps for the attachment and removal of the auxiliary.

A more elegant approach involves the ring-opening of chiral epoxides or aziridines. These three-membered rings, which can be prepared in high enantiopurity (for example, via the Sharpless Asymmetric Epoxidation), undergo nucleophilic attack with high stereospecificity (typically with inversion of configuration), providing a reliable route to vicinal amino alcohols.[8][10]

Catalyst-Controlled Asymmetric Synthesis: The Modern Era

The pinnacle of efficiency and elegance in chiral amino alcohol synthesis is the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach, pioneered by Nobel laureates William S. Knowles, Ryōji Noyori, and K. Barry Sharpless, has transformed the field.

One of the most direct methods for synthesizing 1,2-amino alcohols is the asymmetric reduction of a prochiral α-amino ketone. This transformation can be achieved with remarkable enantioselectivity using catalysts such as those based on ruthenium, rhodium, and iridium complexed with chiral ligands.[11] The Corey-Itsuno reduction, utilizing a chiral oxazaborolidine catalyst (often derived from a chiral amino alcohol like prolinol), is a classic example of this type of reaction, mediating the enantioselective reduction of the ketone with borane.[8]

Table 1: Comparison of Key Asymmetric Reduction Methods

| Method | Catalyst System | Typical Substrate | Typical ee (%) | Yield (%) | Reference(s) |

| Noyori Asymmetric Hydrogenation | Ru(II)-chiral diphosphine/diamine | α-Amino Ketones | >95 | >90 | [8] |

| Corey-Itsuno Reduction | Chiral Oxazaborolidine/BH₃ | α-Amino Ketones | >95 | >90 | [8] |

| Asymmetric Transfer Hydrogenation | Ru(II) or Rh(III) with chiral ligands (e.g., TsDPEN) | α-Amino Ketones | >99 | High | [8] |

The functionalization of carbon-carbon double bonds provides a powerful and versatile entry point to vicinal (1,2-) amino alcohols. The work of K. Barry Sharpless in this area is monumental.

-

Sharpless Asymmetric Aminohydroxylation (AA): This method allows for the direct, one-step conversion of an olefin to a vicinal amino alcohol with high enantioselectivity. The reaction utilizes an osmium catalyst in the presence of a chiral ligand (derivatives of the cinchona alkaloids dihydroquinidine (DHQD) and dihydroquinine (DHQ)) and a nitrogen source.[12][13]

-

Sharpless Asymmetric Epoxidation (AE) and Ring-Opening: A highly reliable two-step alternative involves the asymmetric epoxidation of an allylic alcohol to form a chiral epoxy alcohol. This intermediate can then be opened by a nitrogen nucleophile (e.g., azide), followed by reduction, to yield the desired amino alcohol. This sequence provides excellent control over both regio- and stereoselectivity.[8]

Diagram 2: Catalytic Asymmetric Routes to Vicinal Amino Alcohols

Caption: Two major catalytic strategies for asymmetric synthesis.

Modern Frontiers and Biocatalysis

Research continues to push the boundaries of chiral amino alcohol synthesis, seeking greater efficiency, broader substrate scope, and more sustainable methods. Recent advances include chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines, which provide a novel pathway to β-amino alcohols.[14]

Perhaps the most significant emerging frontier is biocatalysis . The use of enzymes, such as engineered amine dehydrogenases (AmDHs), offers a green and highly selective alternative to traditional chemical synthesis.[15] These enzymes can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source, operating under mild aqueous conditions and often achieving near-perfect enantioselectivity (>99% ee).[15]

Foundational Experimental Protocols

To provide a practical context, this section details step-by-step methodologies for two cornerstone reactions in chiral amino alcohol synthesis.

Protocol 1: Asymmetric Reduction of an α-Amino Ketone via Transfer Hydrogenation

This protocol describes a representative procedure for the enantioselective reduction of a protected α-amino ketone to the corresponding chiral amino alcohol using a ruthenium-based catalyst.

-

Catalyst Preparation (In Situ): In an argon-purged flask, dissolve [RuCl₂(p-cymene)]₂ (0.005 equivalents) and the chiral ligand (e.g., (R,R)-TsDPEN, 0.01 equivalents) in isopropanol. Stir the mixture at room temperature for 20 minutes to form the active catalyst.

-

Reaction Setup: To the catalyst solution, add the N-protected α-amino ketone (1.0 equivalent).

-

Hydrogen Source: Add a mixture of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source.

-

Reaction Execution: Heat the reaction mixture to the optimal temperature (typically 40-60 °C) and monitor the reaction progress by TLC or HPLC.

-

Workup: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess of the product using chiral HPLC analysis.

Protocol 2: Sharpless Asymmetric Aminohydroxylation (AA) of an Olefin

This protocol describes the synthesis of a protected vicinal amino alcohol from an olefin such as trans-stilbene.

-

Reaction Setup: To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1).

-

Reagent Addition: Add the nitrogen source, such as N-chlorocarbamate (e.g., CbzNHCl, 1.1 equivalents), and the chiral ligand ((DHQ)₂PHAL, 0.05 equivalents).

-

Catalyst Addition: Add potassium osmate (VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) to the mixture. Stir until the catalyst dissolves.

-

Substrate Addition: Add the olefin substrate (1.0 equivalent) to the reaction mixture.

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often complete within 6-24 hours.

-

Quenching: Upon completion, quench the reaction by adding sodium sulfite (Na₂SO₃). Stir for an additional 30 minutes.

-

Workup: Add ethyl acetate to the mixture. Separate the organic layer, and wash it with brine.

-